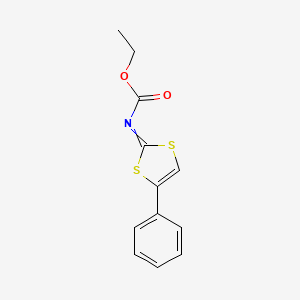
Ethyl (4-phenyl-2H-1,3-dithiol-2-ylidene)carbamate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Ethyl (4-phenyl-2H-1,3-dithiol-2-ylidene)carbamate is an organic compound characterized by its unique structure, which includes a dithiolane ring and a phenyl group
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of ethyl (4-phenyl-2H-1,3-dithiol-2-ylidene)carbamate typically involves the reaction of ethyl carbamate with 4-phenyl-1,3-dithiol-2-one. This reaction is often catalyzed by a Lewis acid, such as zinc chloride, under reflux conditions. The reaction proceeds through the formation of an intermediate, which then undergoes cyclization to form the final product.
Industrial Production Methods: While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis. This would include optimizing reaction conditions to maximize yield and purity, as well as implementing efficient purification techniques such as recrystallization or chromatography.
Chemical Reactions Analysis
Types of Reactions: Ethyl (4-phenyl-2H-1,3-dithiol-2-ylidene)carbamate can undergo various chemical reactions, including:
Oxidation: The dithiolane ring can be oxidized to form sulfoxides or sulfones.
Reduction: The compound can be reduced to yield the corresponding thiol derivatives.
Substitution: The phenyl group can participate in electrophilic aromatic substitution reactions.
Common Reagents and Conditions:
Oxidation: Reagents such as hydrogen peroxide or m-chloroperbenzoic acid can be used.
Reduction: Common reducing agents include lithium aluminum hydride or sodium borohydride.
Substitution: Electrophilic reagents like bromine or nitric acid can be employed under controlled conditions.
Major Products:
Oxidation: Sulfoxides and sulfones.
Reduction: Thiol derivatives.
Substitution: Halogenated or nitrated phenyl derivatives.
Scientific Research Applications
Ethyl (4-phenyl-2H-1,3-dithiol-2-ylidene)carbamate has several applications in scientific research:
Chemistry: Used as a building block in organic synthesis, particularly in the formation of heterocyclic compounds.
Biology: Investigated for its potential biological activity, including antimicrobial and anticancer properties.
Medicine: Explored as a potential therapeutic agent due to its unique structural features.
Industry: Utilized in the development of new materials and as a precursor in the synthesis of complex molecules.
Mechanism of Action
The mechanism of action of ethyl (4-phenyl-2H-1,3-dithiol-2-ylidene)carbamate involves its interaction with specific molecular targets. The dithiolane ring can interact with thiol groups in proteins, potentially inhibiting enzyme activity. Additionally, the phenyl group can engage in π-π interactions with aromatic residues in proteins, further modulating their function. These interactions can lead to various biological effects, including antimicrobial and anticancer activities.
Comparison with Similar Compounds
Ethyl (4-phenyl-2H-1,3-dithiol-2-ylidene)carbamate can be compared with other similar compounds, such as:
1,3-Dithiolane derivatives: These compounds share the dithiolane ring structure but may have different substituents, leading to varied chemical and biological properties.
Phenylcarbamates: Compounds with a phenyl group and carbamate moiety, which may exhibit similar reactivity but different biological activities.
Uniqueness: The combination of the dithiolane ring and the phenyl group in this compound imparts unique chemical reactivity and potential biological activity, distinguishing it from other related compounds.
Properties
CAS No. |
62538-70-9 |
|---|---|
Molecular Formula |
C12H11NO2S2 |
Molecular Weight |
265.4 g/mol |
IUPAC Name |
ethyl N-(4-phenyl-1,3-dithiol-2-ylidene)carbamate |
InChI |
InChI=1S/C12H11NO2S2/c1-2-15-11(14)13-12-16-8-10(17-12)9-6-4-3-5-7-9/h3-8H,2H2,1H3 |
InChI Key |
JZKDZMMXPZOYAY-UHFFFAOYSA-N |
Canonical SMILES |
CCOC(=O)N=C1SC=C(S1)C2=CC=CC=C2 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
















